molecular formula C26H25ClN2O5 B5007771 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide

Cat. No.: B5007771
M. Wt: 480.9 g/mol
InChI Key: JTLCUODVQFTNMO-UHFFFAOYSA-N
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Description

Typically, compounds like this one belong to the benzoxazole family, which are often used in medicinal chemistry due to their diverse biological activities . They contain a benzene-fused oxazole ring and can have various substituents, which can significantly influence their properties and biological activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the cyclization of 2-aminophenols and carboxylic acids or their derivatives . The exact synthesis process for this specific compound is not available in the sources I found.


Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives can vary widely depending on the substituents present on the benzoxazole ring . Without specific information on this compound, it’s difficult to provide an accurate chemical reactions analysis.

Mechanism of Action

The mechanism of action of benzoxazole derivatives can vary greatly depending on their structure and the biological target. They are often involved in interactions with enzymes or receptors in the body . The specific mechanism of action for this compound is not provided in the sources I found.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O5/c1-4-31-22-13-17(14-23(32-5-2)24(22)33-6-3)25(30)28-19-10-11-21-20(15-19)29-26(34-21)16-8-7-9-18(27)12-16/h7-15H,4-6H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLCUODVQFTNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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